Cholesterol
Overview
Description
Cholesterol is a waxy, fat-like substance found in all cells of the body. It is essential for the formation of cell membranes, certain hormones, and vitamin D. This compound is produced by the liver and can also be obtained from dietary sources such as meat, poultry, and dairy products . While it is vital for various bodily functions, excessive this compound levels can lead to health issues such as cardiovascular diseases .
Mechanism of Action
Target of Action
Cholesterol is an essential biological molecule that plays a crucial role in membrane structure and is a precursor for the synthesis of steroid hormones, bile acids, and vitamin D . It interacts with several membrane proteins, including transmembrane domains of proteins containing either the consensus this compound-binding motifs CRAC and CARC or a tilted peptide .
Mode of Action
This compound’s interaction with its targets leads to a variety of changes. For instance, it can bind numerous transmembrane proteins, helping to maintain or alter their conformations . This compound also interacts with numerous sterol transport proteins that facilitate this compound trafficking and regulate its subcellular distribution .
Biochemical Pathways
This compound is synthesized through the mevalonate pathway, and branches of it lead to other molecules, including other fat-soluble vitamins . The this compound biosynthesis pathway involves enzymes that are in the cytoplasm, microsomes (ER), and peroxisomes . The acetyl-CoA utilized for this compound biosynthesis is derived from an oxidation reaction (fatty acids or pyruvate or amino acids) in the mitochondria and is transported to the cytoplasm .
Pharmacokinetics
This compound is transported through the circulation in lipoprotein particles . The same is true of cholesteryl esters, the form in which this compound is stored in cells . This compound and its derivatives are critical for cellular functions. Dysregulation of this compound is one of the hallmarks of cancer .
Result of Action
The results of a this compound test can indicate a person’s risk of heart disease and stroke, among other things . This compound is a type of fat the body uses to build cells and create hormones . If a person has too much this compound, it can build up in the arteries, leading to various health problems .
Action Environment
The regulation of this compound level with respect to the tumor microenvironment (TME) plays an important role in tumor cell proliferation . In addition, ferroptosis, autophagy, tumor cell, and immune cell stemness, and the cellular DNA damage response (DDR) are regulated through this compound metabolism .
Biochemical Analysis
Biochemical Properties
Cholesterol interacts with various enzymes, proteins, and other biomolecules. It is involved in more than 30 different steps of two biochemical pathways, named the Bloch pathway and the Kandutsch–Russell pathway . The enzymes that carry out the steps in these pathways have been characterized in detail .
Cellular Effects
This compound significantly influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . This compound is also a component of lipoproteins, which are required for the transport of triglycerides .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, statin drugs inhibit the rate-limiting step of this compound synthesis catalyzed by 3-hydroxy-3-methylglutaryl–coenzyme A (HMG-CoA) reductase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels . The synthesis and utilization of this compound must be tightly regulated to prevent over-accumulation and abnormal deposition within the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation . This compound is transported in plasma primarily in the form of low-density lipoproteins (LDL); the principal route for its removal from tissues to the liver is in high-density lipoproteins (HDL), followed by excretion in the bile .
Subcellular Localization
This compound is localized in specific compartments or organelles within the cell. This subcellular localization can affect its activity or function . For instance, this compound is an essential component of cell membranes, influencing their fluidity and permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesterol synthesis involves a complex series of reactions starting from acetyl-CoA. The process includes the formation of mevalonate, isopentenyl pyrophosphate, squalene, and finally this compound. The key steps are:
Acetyl-CoA to Mevalonate: This involves the condensation of acetyl-CoA to form HMG-CoA, which is then reduced to mevalonate by HMG-CoA reductase.
Mevalonate to Isopentenyl Pyrophosphate: Mevalonate undergoes phosphorylation and decarboxylation to form isopentenyl pyrophosphate.
Isopentenyl Pyrophosphate to Squalene: Multiple isopentenyl pyrophosphate units condense to form squalene.
Squalene to this compound: Squalene undergoes cyclization to form lanosterol, which is then converted to this compound through a series of reactions.
Industrial Production Methods: Industrial production of this compound often involves extraction from animal sources, particularly from the spinal cords and brains of cattle. The extracted this compound is then purified through various chemical processes to obtain the final product .
Types of Reactions:
Oxidation: this compound can be oxidized to form oxysterols, which are important in various biological processes.
Reduction: Reduction of this compound can lead to the formation of cholestanol.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group at position 3.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products:
Oxysterols: Formed through oxidation reactions.
Cholestanol: Formed through reduction reactions.
Cholesteryl Esters: Formed through esterification reactions.
Scientific Research Applications
Cholesterol has numerous applications in scientific research:
Comparison with Similar Compounds
Phytosterols: Plant-derived compounds structurally similar to cholesterol.
Stanols: Saturated derivatives of sterols, also found in plants.
Comparison:
Phytosterols and Stanols: These compounds can reduce this compound absorption in the gut, thereby lowering blood this compound levels.
Uniqueness of this compound: this compound is unique in its role as a precursor for steroid hormones, bile acids, and vitamin D, and its synthesis within the human body.
This compound remains a critical molecule in both health and disease, with ongoing research continuing to uncover its diverse roles and applications.
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-DPAQBDIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022401 | |
Record name | Cholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or faintly yellow solid; Nearly odorless; [HSDB] Beige solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Cholesterol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Cholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
360 °C (decomposes) | |
Record name | Cholesterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04540 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | CHOLESTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Moderately soluble in hot alcohol; soluble in benzene, oils, fats and aq solns of bile salts, In water, 0.095 mg/l @ 30 °C., 9.5e-05 mg/mL | |
Record name | Cholesterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04540 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHOLESTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1.067 @ 20 °C/4 °C, Pearly leaflets or plates from dilute alcohol; becomes anhydrous at 70-80 °C; density 1.03; practically insoluble in water (about 0.2 mg/100 ml H2O); slightly soluble in alcohol (1.29% w/w at 20 °C); more soluble in hot alcohol (100 g of saturated 96% alcoholic solution contains 28 g at 80 °C); one gram dissolves in 2.8 ml ether, in 4.5 ml chloroform, in 1.5 ml pyridine. Also soluble in benzene petroleum, oils, fats. Soluble in aqueous solution of bile salts; optical rotation (20 °C/D) = -31.5 deg (c = 2 in ether); optical rotation (20 °C/D) = -39.5 deg (c= 2 in chloroform). /Monohydrate/ | |
Record name | CHOLESTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 0.171 mm Hg at 149 °C | |
Record name | CHOLESTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cell degeneration in Alzheimer's disease is mediated by a toxic mechanism that involves interaction of the AbetaP peptide with the plasma membrane of the target cell. PC12 cells become resistant to the cytotoxic action of AbetaP when incubated in a medium that enriches cholesterol levels of the surface membrane. On the other hand, making cholesterol-deficient membranes by either cholesterol extraction with cyclodextrin or by inhibiting de novo synthesis of cholesterol makes PC12 cells more vulnerable to the action of AbetaP. Increasing cholesterol content of PS liposomes also suppresses AbetaP-dependent liposome aggregation. /The authors/ suggest that by modifying the fluidity of the neuronal membranes, cholesterol may modulate the incorporation and pore formation of AbetaP into cell membranes. This idea is supported by the finding that the enhanced cytotoxicity generated by lowering the membrane cholesterol content can be reversed by AbetaP calcium channel blockers Zn2+ and tromethamine. | |
Record name | CHOLESTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Cholesterol from animal organs always contains cholestanol (dihydrocholesterol) and other saturated sterols. | |
Record name | CHOLESTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or faintly yellow pearly granules or crystals | |
CAS No. |
57-88-5, 22243-67-0 | |
Record name | Cholesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-88-5 | |
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Record name | Cholesterol [BAN:JAN:NF] | |
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Record name | Cholest-5-en-3-ol (3beta)-, labeled with tritium | |
Source | ChemIDplus | |
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Record name | Cholesterol | |
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URL | https://www.drugbank.ca/drugs/DB04540 | |
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Record name | cholesterol | |
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Record name | Cholest-5-en-3-ol (3.beta.)- | |
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Record name | Cholesterol | |
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Record name | Cholesterol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.321 | |
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Record name | CHOLESTEROL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97C5T2UQ7J | |
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Record name | CHOLESTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
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Record name | Cholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
148.5 °C, MP: 145.5 °C (the melt becomes clear at 180 °C); optical rotation (25 °C/D) = -13.7 deg (c = 0.9 in chloroform) /Benzoate/, 148 °C | |
Record name | Cholesterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04540 | |
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Record name | CHOLESTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] Consuming a high-cholesterol meal, equivalent to about three eggs, alongside a low-fat meal, led to increased cholesterol and triglyceride content in large triglyceride-rich lipoproteins (Sf > 1000) in individuals with high plasma triglyceride concentrations. This effect was more pronounced compared to individuals with normal triglyceride levels. Furthermore, the typical decrease in HDL this compound after a fat meal was significantly reduced in the hypertriglyceridemic group when this compound was added. These changes could potentially be atherogenic. Notably, the acute dietary this compound load did not increase levels of other atherogenic particles like small very-low-density lipoprotein, IDL, or LDL.
A: [] Patients with SLO, an autosomal recessive disorder, exhibit markedly elevated levels of certain this compound biosynthesis intermediates, most notably 7-Dehydrothis compound. This suggests a blockage in the metabolic pathway responsible for converting 7-Dehydrothis compound to this compound. While 7-Dehydrothis compound accumulation is typically detectable in serum via gas chromatography-mass spectrometry, milder enzyme defects might go unnoticed. A more direct diagnostic approach involves assaying the conversion of [3H]Lathosterol, a precursor to 7-Dehydrothis compound, to [3H]this compound in cultured fibroblasts. In individuals with SLO, the conversion halts at 7-Dehydrothis compound, offering a definitive diagnosis.
A: [] Research indicates that a daily intake of approximately 0.45 g of phytosterols can beneficially influence total and LDL this compound levels in healthy individuals with slightly elevated serum this compound. This intake may contribute to reducing the risk of coronary heart disease. This study observed significant reductions in total and LDL this compound levels in a group consuming 0.45 g/day of phytosterols compared to control and low-phytosterol groups. These findings suggest potential benefits of phytosterol consumption even in individuals without severe hypercholesterolemia.
A: [] Cellular this compound levels directly influence the expression of CD36. Depleting this compound using β-cyclodextrins decreases both CD36 mRNA and oxidized low-density lipoprotein (OxLDL) binding, a function of CD36. Conversely, loading macrophages with this compound or cholesteryl esters using MebetaCD:this compound complexes increases CD36 mRNA, OxLDL binding, and CD36 surface expression. This regulation seems to occur at the transcriptional level, as changes in CD36 mRNA levels follow this compound alterations, and neither this compound depletion nor loading affects CD36 mRNA half-life in the presence of actinomycin D. This suggests a self-regulatory cycle where lipids influence CD36 expression, potentially contributing to foam cell formation in atherosclerotic lesions.
A: [] Contrary to the assumption that VLDL this compound increase in this compound-fed rabbits is due to the buildup of chylomicron remnants, studies suggest a different origin. Experiments showed that the apolipoprotein B (apoB) in chylomicrons and their remnants is cleared faster than that of hypercholesterolemic VLDL. Perfused liver studies further revealed faster chylomicron remnant removal compared to hypercholesterolemic VLDL, with similar efficiency in both normal and this compound-fed rabbit livers. Additionally, this compound-rich VLDL removal was slower in this compound-fed rabbit livers. These findings, along with the observation that minimal retinyl ester, a marker of chylomicron remnants, remained in plasma 24 hours after feeding this compound-fed rabbits a single dose, point to a this compound-rich VLDL, likely originating from the liver, accumulating in the postabsorptive plasma of these rabbits.
A: [] Replacing a diet high in saturated fat with either a monounsaturated fat-rich diet (Mediterranean) or a low-fat diet recommended by the National this compound Education Program (NCEP-1) has been shown to improve endothelium-dependent vasodilatation in hypercholesterolemic men. The study observed significantly higher flow-associated vasodilatation of the brachial artery after the Mediterranean diet compared to the saturated fat diet, suggesting its positive impact on endothelial function. While the NCEP-1 diet did not show a statistically significant difference compared to the saturated fat diet, it still led to increased vasodilatation, indicating its beneficial effects. This research highlights the importance of dietary fat choices for vascular health in individuals with high this compound.
A: [] Studies have shown that plasma fibrinogen levels tend to be elevated in hypertensive individuals and are often associated with other cardiovascular risk factors. For example, smokers typically have higher fibrinogen levels than non-smokers, with a positive correlation between the number of cigarettes smoked and fibrinogen levels. Similarly, individuals with high total this compound levels (>220mg/dl) also exhibit elevated fibrinogen levels. Furthermore, weaker but still significant positive correlations exist between fibrinogen and triglyceride levels, and between fibrinogen and the ratio of total this compound to HDL this compound. Interestingly, no significant association was observed between fibrinogen levels and either systolic or diastolic blood pressures. This research highlights the complex interplay between fibrinogen and established cardiovascular risk factors in hypertension.
A: [] The presence of this compound esters in Mycoplasma capricolum membranes and their organization are influenced by the growth medium. When grown in horse serum, these cells incorporate substantial amounts of this compound esters into their membranes. These this compound ester-rich membranes, after low-temperature incubation, display a distinct endotherm during differential scanning calorimetry, signifying a transition from a this compound ester crystalline phase to an isotropic liquid phase. This transition remains consistent before and after thermal protein denaturation. Conversely, membranes from cells grown in a medium where horse serum is replaced with bovine albumin, fatty acids, and unesterified this compound do not exhibit this transition unless this compound esters are directly added to the medium. These findings suggest that, in the presence of horse serum, this compound esters in M. capricolum primarily exist as relatively large, membrane-associated droplets or pockets, likely in a relatively pure form. This contrasts with their organization in media lacking horse serum, where they might be integrated differently or not present in significant amounts.
A: [] this compound, derived from low- or high-density lipoproteins, serves as the precursor for progesterone synthesis in the corpus luteum. The rate-limiting step in this process is the transport of this compound from the cytoplasm to the inner mitochondrial membrane. This step, highly responsive to second messengers, involves several key proteins:
A: [] Studies on hypercholesterolemic rats indicate that PMFort might have beneficial effects on organ structures without causing toxicity. Compared to untreated hypercholesterolemic rats, those receiving PMFort exhibited improvements in several aspects:
A: [] Incorporating moderate amounts of walnuts into the typical Japanese diet, while keeping total dietary fat and energy intake constant, has been shown to reduce serum total this compound levels, particularly in women. This effect is consistent with previous findings in American populations. This study found that men consuming a walnut-enriched diet (12.5% of energy from walnuts) had 0.16 mmol/L lower total this compound levels, while women showed a 0.21 mmol/L reduction compared to a reference Japanese diet. LDL this compound levels were also lower with the walnut diet, but the difference was statistically significant only for women. The walnut diet also lowered the LDL this compound to HDL this compound ratio and apolipoprotein B concentration. These findings suggest that including walnuts in a balanced diet can contribute to a healthier lipid profile, potentially benefiting cardiovascular health, regardless of cultural dietary background.
A: [] Research suggests that a high intake of palmitic acid (16:0) does not negatively impact serum lipoprotein profiles when combined with recommended levels of linoleic acid (18:2n-6). In this study, varying ratios of palmitic acid and linoleic acid were provided to subjects over different dietary periods. Results showed that high palmitic acid intake did not significantly affect serum total this compound or LDL this compound levels when diets included sufficient linoleic acid. Additionally, fractional synthesis rates of this compound remained consistent across the different diet treatments, indicating no direct link between dietary palmitic acid content and endogenous this compound synthesis. These findings suggest that the effect of palmitic acid on this compound metabolism might be modulated by the presence of other fatty acids like linoleic acid.
A: [] While this compound saturation is a known factor in gallstone formation, research suggests a significant role for unconjugated bilirubin in this process. Analysis of gallbladder bile from patients with and without this compound gallstones revealed a higher proportion of unconjugated bilirubin in those with stones. This difference was observed regardless of the bile's this compound saturation level. Furthermore, the concentration of this compound was unexpectedly higher in the control group's bile. These findings suggest a stronger link between the proportion of unconjugated bilirubin and stone formation than the degree of this compound saturation alone, highlighting a potentially crucial role for bilirubin and its metabolites in this compound cholelithiasis.
A: [] Research indicates that regular consumption of tea catechins can significantly reduce serum this compound levels in individuals with mild or borderline hypercholesterolemia. A placebo-controlled double-blind study demonstrated that a beverage containing tea catechins, consumed twice daily for 12 weeks, led to a significant decrease in serum total this compound levels starting at 8 weeks. This reduction persisted until the end of the 12-week period. Notably, the placebo group did not exhibit similar changes in their this compound levels. These findings suggest that incorporating tea catechins into the diet could be a safe and effective strategy for managing mildly elevated this compound levels, potentially contributing to cardiovascular health.
A: [] this compound synthesis in the epidermis plays a vital role in preserving the skin's permeability barrier. Research using lovastatin, a this compound synthesis inhibitor, on hairless mouse skin revealed a direct link. Topical lovastatin application led to a gradual increase in transepidermal water loss (TEWL) after 4-6 days, indicating barrier disruption. This effect was preventable by co-applying this compound, confirming its importance. The study further revealed that lovastatin-treated skin exhibited epidermal hyperplasia and increased DNA synthesis. While this compound synthesis initially decreased upon treatment, it later returned to normal levels, while fatty acid synthesis significantly increased. These biochemical changes coincided with structural abnormalities in lamellar bodies, crucial for barrier function. These findings highlight that epidermal this compound synthesis is essential for maintaining the skin barrier, and its disruption can lead to both biochemical and structural alterations in the skin.
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